REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1>C(Cl)Cl>[CH3:5][O:6][C:7]1[CH:12]=[C:11]([C:21]([C:20]2[CH:24]=[CH:25][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[O:22])[CH:10]=[CH:9][C:8]=1[O:13][CH3:14] |f:0.1.2.3|
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Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
2.03 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with sat. NaHCO3 (3×50 ml), H2O (2×50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified via flash column chromatography (10% EtOAc in hexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.66 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |